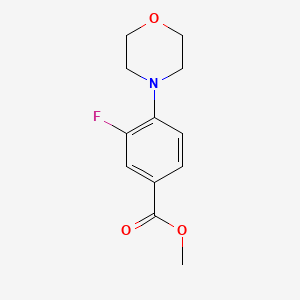

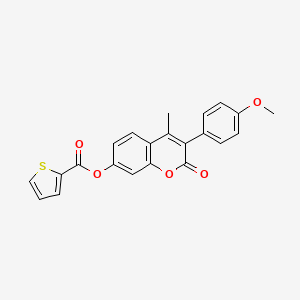

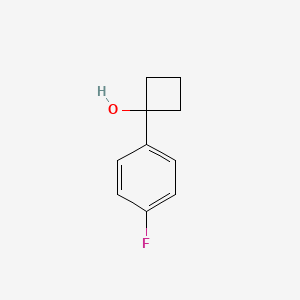

![molecular formula C19H26N4O4 B2975986 N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide CAS No. 892259-46-0](/img/structure/B2975986.png)

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a quinazoline group, which is a type of nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and quinazoline groups. The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom . The quinazoline group is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic and contains two nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolidine and quinazoline groups. The pyrrolidine ring might undergo reactions at the nitrogen atom, such as alkylation . The quinazoline group, being aromatic, might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence its properties .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound has been involved in various synthesis studies. For instance, Bobeldijk et al. (1990) described a high-yield synthesis method for related compounds, highlighting its utility in radiopharmaceutical preparation (Bobeldijk et al., 1990). Moreover, Ozaki et al. (1983) explored derivatizations of quinazolinones, providing insight into the chemical versatility and potential applications of similar compounds in various fields, including medicinal chemistry (Ozaki, Yamada, & Oine, 1983).

Potential in Drug Development

This compound and its derivatives have been investigated for their potential in drug development. Högberg et al. (1990) studied a series of related compounds for their antidopaminergic properties, which could be relevant in the development of new antipsychotic medications (Högberg, Ström, Hall, & Ögren, 1990). Similarly, Gawad and Bonde (2020) focused on the synthesis and evaluation of quinazoline-2-carboxamide derivatives, highlighting the potential of these compounds in antitubercular therapy (Gawad & Bonde, 2020).

Antimicrobial and Antifungal Potential

Studies have also indicated the antimicrobial and antifungal potential of quinazoline derivatives. Alhameed et al. (2019) synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating their efficacy against various bacterial and fungal strains (Alhameed et al., 2019). This suggests that the compound could have similar properties, warranting further investigation.

Applications in Cancer Treatment

There has been significant interest in the application of quinazoline derivatives in cancer treatment. Penning et al. (2009) developed a series of benzimidazole carboxamide PARP inhibitors for cancer treatment, emphasizing the role of quinazoline derivatives in developing novel anticancer drugs (Penning et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4/c1-3-22-8-4-5-14(22)12-20-17(24)13-6-7-15-16(11-13)21-19(26)23(18(15)25)9-10-27-2/h6-7,11,14H,3-5,8-10,12H2,1-2H3,(H,20,24)(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXDNSCTSQYLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

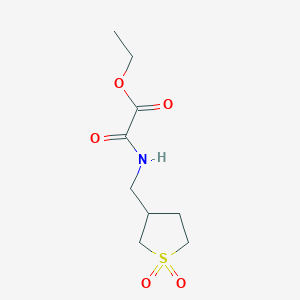

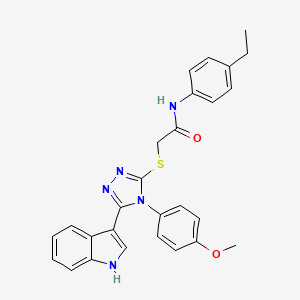

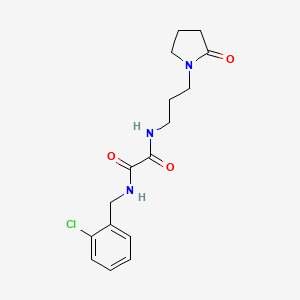

![2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine](/img/structure/B2975908.png)

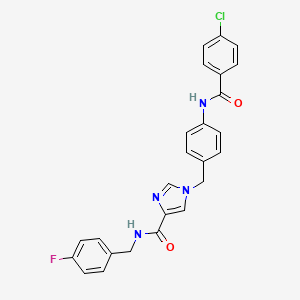

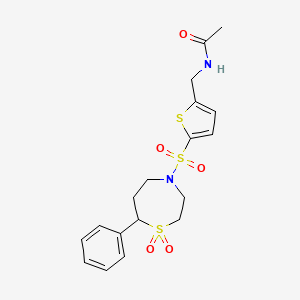

![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate](/img/structure/B2975915.png)

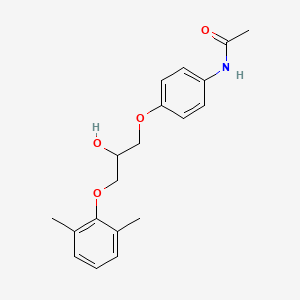

![[4-(2-Fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2975926.png)